6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide
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Overview
Description
6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxy group attached to the pyrimidine ring and another methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with 3-methoxyphenethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-4-carboxamide
- 6-methoxy-N-[2-(3-chlorophenyl)ethyl]pyrimidine-4-carboxamide
- 6-methoxy-N-[2-(3-methylphenyl)ethyl]pyrimidine-4-carboxamide
Uniqueness
6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide is unique due to the presence of two methoxy groups, which enhance its chemical stability and biological activity. The specific positioning of the methoxy groups also contributes to its distinct pharmacological profile compared to other similar compounds .
Biological Activity
6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H16N2O3
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in inflammatory responses.
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages activated by lipopolysaccharide (LPS). This action suggests its potential use in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have revealed its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .
- Antimicrobial Activity : The compound has shown activity against various microbial strains, indicating its potential as an antimicrobial agent. Its mechanism appears to involve disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways .
Study 1: Anti-inflammatory Effects
A study published in MDPI evaluated the compound's effects on LPS-induced inflammation in murine macrophages. The results indicated that treatment with this compound significantly reduced nitric oxide (NO) production and pro-inflammatory cytokine levels at concentrations as low as 1 µM .
Treatment Concentration (µM) | NO Production Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
---|---|---|---|
1 | 62 | 45 | 50 |
10 | 75 | 60 | 70 |
Control | - | - | - |
Study 2: Anticancer Activity
In another study focused on anticancer properties, the compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The findings suggested a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM depending on the cell line .
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MDA-MB-231 | 7 | 40 |
A549 | 10 | 35 |
Control | - | - |
Properties
IUPAC Name |
6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-12-5-3-4-11(8-12)6-7-16-15(19)13-9-14(21-2)18-10-17-13/h3-5,8-10H,6-7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFDERKXTUXKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.